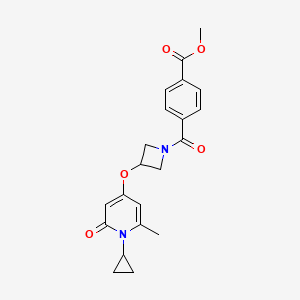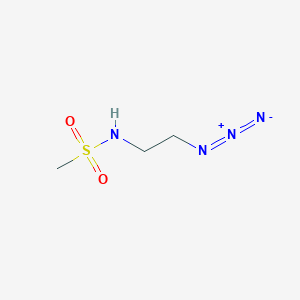![molecular formula C24H21NO2 B2608670 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-00-7](/img/structure/B2608670.png)
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)benzodbenzazepine-5,7-dione is complex, with multiple bonds and aromatic rings . It contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Scientific Research Applications
Chemistry and Biological Activity
6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, as part of the benzazepine family, has been explored for its significant biological activities. Specifically, the chemistry and biological activity of benzazepines have been extensively studied, revealing structure-activity relationships that show cytotoxicity against certain human cancer cells, the ability to form complexes with DNA, and inhibitory effects on multidrug resistance proteins. These findings suggest potential therapeutic applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).
Synthetic Phenolic Antioxidants
While not directly related to this compound, research on synthetic phenolic antioxidants (SPAs) provides context for the environmental and health implications of synthetic chemicals. SPAs, used to retard oxidation in various products, have been detected in multiple environmental matrices and human tissues, indicating widespread exposure. This research highlights the need for developing new compounds with lower toxicity and environmental impact, a principle that can be applied to the development and application of benzazepines (Liu & Mabury, 2020).
Synthetic Approaches to Benzodiazepines
The synthesis of benzodiazepines, closely related to benzazepines, involves various chemical strategies, reflecting the broad interest in these compounds due to their diverse biological activities. This area of research underlines the importance of benzazepines in medicinal chemistry and their potential applications in developing new pharmacological agents (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Behavior of Parabens
Research into the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence and potential health effects of widely used synthetic compounds. By understanding the environmental impact of such substances, this research indirectly supports the need for careful consideration of the ecological consequences of benzazepine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Triazine-Based Heterocyclic Compounds
The exploration of triazine-based compounds for their potent pharmacological activities provides a parallel to the study of benzazepines. Like benzazepines, triazines are an example of heterocyclic compounds with significant biological relevance, highlighting the broader interest in heterocyclic chemistry for drug development (Verma, Sinha, & Bansal, 2019).
Properties
IUPAC Name |
6-(4-butylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-2-3-8-17-13-15-18(16-14-17)25-23(26)21-11-6-4-9-19(21)20-10-5-7-12-22(20)24(25)27/h4-7,9-16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVXIOTROHLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)
![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)







![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)
